molecular formula C16H24N2O B5494162 N-(3,4-dimethylphenyl)-2,6-dimethyl-1-piperidinecarboxamide

N-(3,4-dimethylphenyl)-2,6-dimethyl-1-piperidinecarboxamide

Número de catálogo B5494162
Peso molecular: 260.37 g/mol
Clave InChI: MIDFWJRCIGPKJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethylphenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as DMHP, is a synthetic compound that belongs to the family of piperidine derivatives. DMHP is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. DMHP has been extensively studied for its potential therapeutic applications in the field of pain management and addiction treatment.

Mecanismo De Acción

DMHP binds to the μ-opioid receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of pain perception. DMHP has been shown to be a full agonist of the μ-opioid receptor, meaning that it produces a maximal response when it binds to the receptor.
Biochemical and Physiological Effects
DMHP has been shown to produce analgesia, sedation, and respiratory depression in animal studies. DMHP has also been shown to produce rewarding effects and to be self-administered by animals, indicating its potential for abuse. DMHP has been shown to have a long duration of action and to be metabolized in the liver.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMHP has several advantages for lab experiments, including its high potency and selectivity for the μ-opioid receptor, its long duration of action, and its ability to produce analgesia and sedation. However, DMHP also has several limitations, including its potential for abuse and its potential to produce respiratory depression.

Direcciones Futuras

There are several future directions for the research on DMHP. One direction is to study the pharmacokinetics and metabolism of DMHP in humans, as well as its safety and efficacy for pain management and addiction treatment. Another direction is to develop new analogs of DMHP that have improved pharmacological properties and lower abuse potential. Finally, there is a need for further research on the mechanisms of action of DMHP and its interactions with other neurotransmitter systems.

Métodos De Síntesis

DMHP can be synthesized through a multistep process starting from 3,4-dimethylbenzaldehyde and piperidine. The first step involves the reaction of 3,4-dimethylbenzaldehyde with nitroethane to form 1-(3,4-dimethylphenyl)-2-nitropropene. The nitro group is then reduced using a reducing agent such as iron powder and acetic acid to yield 3,4-dimethylamphetamine. The final step involves the reaction of 3,4-dimethylamphetamine with ethyl chloroformate and piperidine to form DMHP.

Aplicaciones Científicas De Investigación

DMHP has been extensively studied for its potential therapeutic applications in the field of pain management and addiction treatment. DMHP has been shown to be a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. DMHP has been shown to have a high affinity for the μ-opioid receptor and to be more potent than morphine in animal studies.

Propiedades

IUPAC Name

N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-11-8-9-15(10-12(11)2)17-16(19)18-13(3)6-5-7-14(18)4/h8-10,13-14H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDFWJRCIGPKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.